6-Amino-5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of an amino group at the 5th position, a methoxy group at the 6th position, and a methyl group at the 3rd position on the benzimidazole ring. It has a molecular formula of C8H9N3O2 and a molecular weight of 179.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitro-6-methoxy-3-methylbenzimidazole.
Reduction: The nitro group is reduced to an amino group using iron powder and hydrochloric acid in an ethanol-water solution.
Purification: The reaction mixture is neutralized with sodium carbonate, and the product is isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid in an ethanol-water solution.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 5-nitro-6-methoxy-3-methyl-1H-benzimidazol-2-one.
Reduction: 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with an additional amino group at the 6th position.
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride: Similar structure but with an aminomethyl group at the 5th position.
1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with an ethyl group at the 1st position and a methyl group at the 5th position.
Uniqueness
5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-12-7-3-5(10)8(14-2)4-6(7)11-9(12)13/h3-4H,10H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRLIBUUQMZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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